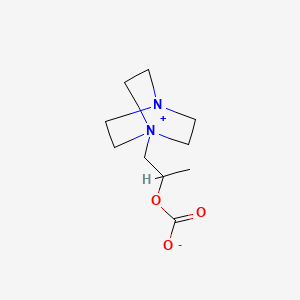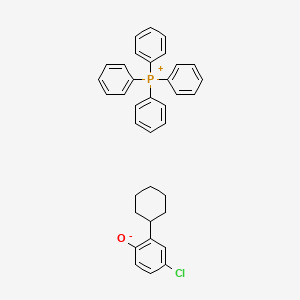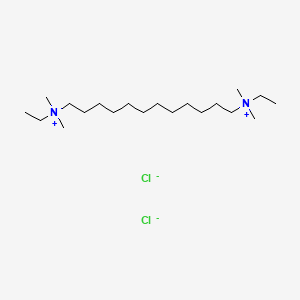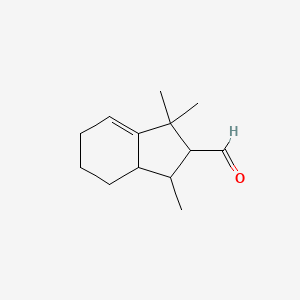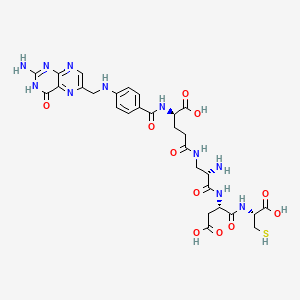
Folcepri
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Folcepri, also known as etarfolatide, is a compound developed for diagnostic purposes in the field of oncology. It is particularly used in the detection of ovarian cancer. The compound is designed to bind to folate receptors, which are overexpressed on the surface of certain cancer cells, allowing for targeted imaging and diagnosis .
Preparation Methods
Folcepri is synthesized through a series of chemical reactions involving folic acid and a technetium-99m chelating peptide. The preparation involves radiolabeling with sodium pertechnetate (99mTc) solution. This radiolabeling process is crucial for its application in single photon emission computed tomography (SPECT) imaging . The industrial production of this compound involves the preparation of a 100 microgram kit for radiopharmaceutical preparation, ensuring the compound is ready for clinical use .
Chemical Reactions Analysis
Folcepri undergoes several types of chemical reactions, primarily involving its radiolabeling process. The key reaction is the chelation of technetium-99m to the folic acid derivative, forming a stable complex that can be used for imaging. Common reagents used in these reactions include sodium pertechnetate and various chelating agents. The major product formed from these reactions is the radiolabeled this compound, which is used in diagnostic imaging .
Scientific Research Applications
Folcepri has significant applications in scientific research, particularly in the field of oncology. It is used in SPECT imaging to detect cancer cells that express folate receptors. This allows for the identification of patients who are suitable for treatment with folate receptor-targeted therapies, such as vintafolide. The compound’s ability to selectively bind to cancer cells makes it a valuable tool in both research and clinical settings .
Mechanism of Action
The mechanism of action of Folcepri involves its binding to folate receptors on the surface of cancer cells. Once bound, the radiolabeled compound emits radiation that can be detected using imaging techniques such as SPECT. This allows for the visualization of cancer cells and aids in the diagnosis and treatment planning for patients with ovarian cancer . The molecular target of this compound is the folate receptor, and its pathway involves the selective binding and subsequent imaging of cancer cells .
Comparison with Similar Compounds
Folcepri is unique in its specific targeting of folate receptors for diagnostic imaging. Similar compounds include Neocepri (folic acid) and Vynfinit (vintafolide), which are also used in the detection and treatment of ovarian cancer. Neocepri is used as a diagnostic agent to identify patients who will benefit from treatment with Vynfinit, while Vynfinit is a therapeutic agent that targets folate receptors on cancer cells . The uniqueness of this compound lies in its combination of folic acid and a technetium-99m chelating peptide, which allows for precise imaging and diagnosis .
Properties
CAS No. |
479578-27-3 |
|---|---|
Molecular Formula |
C29H35N11O11S |
Molecular Weight |
745.7 g/mol |
IUPAC Name |
(2R)-5-[[(2S)-2-amino-3-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]amino]-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C29H35N11O11S/c30-15(24(45)37-17(7-20(42)43)25(46)38-18(11-52)28(50)51)10-33-19(41)6-5-16(27(48)49)36-23(44)12-1-3-13(4-2-12)32-8-14-9-34-22-21(35-14)26(47)40-29(31)39-22/h1-4,9,15-18,32,52H,5-8,10-11,30H2,(H,33,41)(H,36,44)(H,37,45)(H,38,46)(H,42,43)(H,48,49)(H,50,51)(H3,31,34,39,40,47)/t15-,16+,17-,18-/m0/s1 |
InChI Key |
RKGPQAGUQDVJHG-MHORFTMASA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@H](CCC(=O)NC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)O)N)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)NCC(C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)N)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




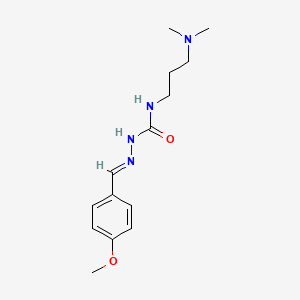
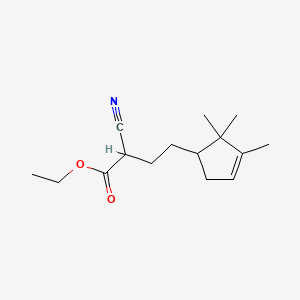
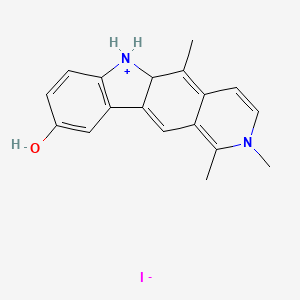
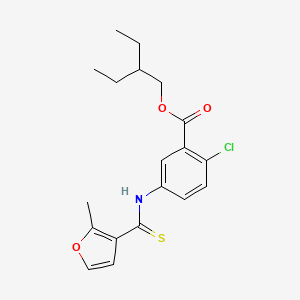
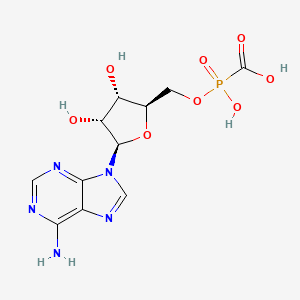
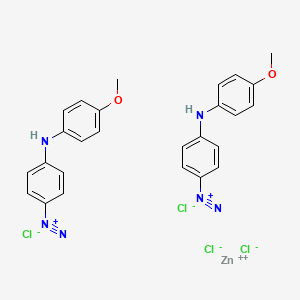
![Decahydro-5-methylspiro[furan-2(3H),5'-[4,7]methano[5H]indene]](/img/structure/B15179221.png)
![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide)](/img/structure/B15179233.png)
